Cas no 53605-10-0 (O,O-diethyl O-(6-phenoxypyridazin-3-yl) phosphorothioate)

O,O-diethyl O-(6-phenoxypyridazin-3-yl) phosphorothioate structure
53605-10-0 structure
Product name:O,O-diethyl O-(6-phenoxypyridazin-3-yl) phosphorothioate
CAS No:53605-10-0
MF:C14H17N2O4PS
MW:340.334542989731
CID:1583427
PubChem ID:198304

O,O-diethyl O-(6-phenoxypyridazin-3-yl) phosphorothioate Chemical and Physical Properties

Names and Identifiers

    • O,O-diethyl O-(6-phenoxypyridazin-3-yl) phosphorothioate
    • diethoxy-(6-phenoxypyridazin-3-yl)oxy-sulfanylidene-λ<sup>5</sup>-phosphane
    • 53605-10-0
    • Phosphorothioic acid, O,O-diethyl O-(6-phenoxy-3-pyridazinyl) ester
    • BRN 0833568
    • O,O-Diethyl O-(6-phenoxy-3-pyridazinyl) phosphorothioate
    • DTXSID60201834
    • Inchi: InChI=1S/C14H17N2O4PS/c1-3-17-21(22,18-4-2)20-14-11-10-13(15-16-14)19-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
    • InChI Key: YSNYOIFPPZYKGH-UHFFFAOYSA-N
    • SMILES: CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=CC=C2

Computed Properties

  • Exact Mass: 340.06481
  • Monoisotopic Mass: 340.06466520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • PSA: 62.7

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